molecular formula C16H17FN2 B1418523 2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline CAS No. 1153396-20-3

2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline

Cat. No. B1418523
CAS RN: 1153396-20-3
M. Wt: 256.32 g/mol
InChI Key: QLIHGYOBIUYVBX-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline (DQF) is a synthetic organic compound that has a wide range of applications in the field of scientific research. DQF is a highly versatile compound due to its unique properties and its ability to interact with a variety of biological systems. DQF has been used in a variety of studies, ranging from drug discovery to biochemical and physiological research.

Scientific Research Applications

Antimicrobial Activity

Compounds with a 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which is structurally related to the quinolinylmethyl group in our compound of interest, have been reported to exhibit antimicrobial properties . This suggests that 2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline could potentially be explored for its efficacy against various bacterial and fungal pathogens.

Antiviral Agents

The same scaffold has also been associated with antiviral activities . Given the ongoing need for novel antiviral agents, especially in the wake of global pandemics, this compound could be a candidate for the development of new antiviral drugs.

Antihypertensive Applications

The benzothiadiazine moiety is known for its antihypertensive effects . Research into similar compounds has led to the development of drugs that manage high blood pressure. The quinolinylmethyl group attached to a fluoroaniline could modify the pharmacological profile, leading to potentially novel antihypertensive medications.

Antidiabetic Potential

Some benzothiadiazine derivatives have shown promise as antidiabetic agents . The introduction of the quinolinylmethyl group could influence the compound’s interaction with biological targets related to diabetes, offering a new avenue for therapeutic intervention.

Anticancer Research

There is evidence that certain quinoline derivatives exhibit anti-proliferative effects against cancer cell lines . This suggests that 2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline could be valuable in cancer research, particularly in the synthesis of novel chemotherapeutic agents.

Fungicidal Properties

The structural analogs of the compound have been used to design fungicides . This indicates that our compound could be investigated for its fungicidal properties, potentially leading to the development of new agricultural chemicals that protect crops from fungal pathogens.

properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2/c17-14-7-8-15(18)13(10-14)11-19-9-3-5-12-4-1-2-6-16(12)19/h1-2,4,6-8,10H,3,5,9,11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIHGYOBIUYVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline
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2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline

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